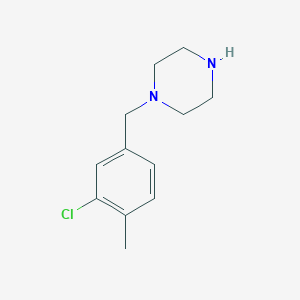

1-(3-Chloro-4-methoxybenzyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17ClN2 |

|---|---|

Molecular Weight |

224.73 g/mol |

IUPAC Name |

1-[(3-chloro-4-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H17ClN2/c1-10-2-3-11(8-12(10)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

InChI Key |

SYSXAPORLSZJBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chloro 4 Methoxybenzyl Piperazine and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 1-(3-chloro-4-methoxybenzyl)piperazine, reveals a primary disconnection at the C-N bond between the benzyl (B1604629) group and the piperazine (B1678402) ring. This approach is based on a standard nucleophilic substitution reaction.

This disconnection points to two key precursors:

Piperazine : The nucleophilic amine core.

3-Chloro-4-methoxybenzyl halide : The electrophilic component, typically 3-chloro-4-methoxybenzyl chloride or bromide.

The synthesis, therefore, hinges on the formation of the bond between one of the nitrogen atoms of the piperazine ring and the benzylic carbon of the substituted benzyl halide. The primary challenge in this approach is achieving mono-alkylation and avoiding the formation of the disubstituted by-product, 1,4-bis(3-chloro-4-methoxybenzyl)piperazine.

Direct Alkylation Strategies of Piperazine

Direct alkylation is the most straightforward method for synthesizing N-substituted piperazines. nih.gov This involves the reaction of piperazine, acting as a nucleophile, with an appropriate alkylating agent.

The reaction of piperazine with a substituted benzyl halide, such as 3-chloro-4-methoxybenzyl chloride, is a classic example of nucleophilic substitution. ambeed.comgoogle.com To favor the desired mono-substituted product over the di-substituted one, several strategies can be employed. One common method involves using a large excess of piperazine relative to the benzyl halide. This statistical approach increases the probability that the electrophile will react with an un-substituted piperazine molecule rather than the already mono-substituted product.

Another effective strategy is the use of a mono-protected piperazine, such as 1-Boc-piperazine. researchgate.net The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing the alkylation to occur selectively at the unprotected nitrogen. The protecting group can then be removed under acidic conditions to yield the final mono-substituted product. researchgate.net This method offers cleaner reactions and often higher yields of the desired compound. researchgate.net

The efficiency of the direct alkylation reaction is highly dependent on the chosen conditions. Key variables include the solvent, the base used to neutralize the hydrohalic acid by-product, and the reaction temperature. A patent for a similar process, the preparation of N-benzyl piperazine, describes reacting piperazine with a benzyl halide in a solvent at temperatures ranging from 0-100 °C in the presence of a nitrogenous amine salt catalyst. google.com After the reaction, a strong alkali is added, followed by extraction and distillation to obtain a high-purity product. google.com

The table below summarizes typical conditions used for the N-alkylation of piperazine derivatives.

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Benzyl Halide | K₂CO₃ | Acetonitrile (B52724) | Reflux | Good | researchgate.net |

| Alkyl Halide | EDIPA | Ethyl Acetate (B1210297) | Reflux | Good | researchgate.net |

| Benzyl Bromide | N-methylpiperazine (as base/solvent) | N/A | Not specified | High | nih.gov |

| Chloroderivative | Piperazine monoacetate | Acetic Acid | Room Temp. / Reflux | High | nih.gov |

EDIPA: Ethyldiisopropylamine

For mono-alkylation without protecting groups, one method involves heating an excess of piperazine with the alkylating agent in a large volume of a liquid base like pyridine. researchgate.net Another approach utilizes the principle of protonation as a simple form of protection; using piperazine monohydrochloride or monoacetate can suppress the formation of di-substituted products. nih.gov

Multi-Step Synthesis Pathways

Multi-step syntheses allow for the construction of the piperazine core and the introduction of various substituents in a controlled manner, providing access to a wider range of analogues.

Other modern approaches for constructing the piperazine ring include:

Reductive Cyclization of Dioximes : This method builds the piperazine ring from primary amines and nitrosoalkenes, which undergo sequential Michael additions followed by a catalytic reductive cyclization. nih.gov

From 1,2-Diamines : A route involving an intermolecular aza-Michael reaction on α,β-unsaturated esters followed by an intramolecular SN2 ring closure can furnish the piperazine core. nih.gov

Palladium-Catalyzed Cyclization : A modular synthesis can be achieved by coupling a propargyl unit with various diamine components, providing highly substituted piperazines with good regiochemical control. organic-chemistry.orgacs.org

While this compound is an N-alkylated (specifically, N-benzylated) derivative, the synthesis of analogues can involve the introduction of a variety of N-aryl and N-alkyl groups. nih.gov

N-Aryl Substituents: The primary methods for forming N-aryl bonds on the piperazine ring are:

Buchwald-Hartwig Coupling : A palladium-catalyzed cross-coupling reaction between an aryl halide and piperazine.

Ullmann–Goldberg Reaction : A copper-catalyzed coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) : This is effective when the aryl group is electron-deficient, for example, a heterocyclic arene. nih.gov

N-Alkyl Substituents: Besides the direct alkylation with alkyl halides discussed previously, other key methods include:

Reductive Amination : The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). nih.gov This is a very common and efficient method for creating N-alkyl and N-benzyl derivatives.

Reduction of Carboxamides : An N-acylpiperazine can be reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the corresponding N-alkylpiperazine.

These multi-step strategies provide the flexibility to create a diverse library of piperazine-containing compounds with various substitution patterns on the nitrogen atoms and the carbon skeleton of the ring. mdpi.comresearchgate.net

Catalytic Approaches in Piperazine Synthesis

The synthesis of piperazine derivatives, including this compound, frequently employs catalytic methods to facilitate efficient and selective bond formation. These approaches are central to modern organic synthesis, offering pathways to complex molecules under controlled conditions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of arylpiperazines and related structures. organic-chemistry.orgacs.org These methods are valued for their efficiency in forming carbon-nitrogen (C-N) bonds, which is a key step in constructing the piperazine scaffold. A common strategy involves the coupling of an aryl or benzyl halide with piperazine or its derivatives. For instance, a facile palladium-catalyzed methodology has been developed for an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. organic-chemistry.orgacs.org This approach has proven effective for aminating electron-donating and sterically hindered aryl chlorides, affording the desired products in very good yields. organic-chemistry.org

Another significant advancement is the palladium-catalyzed carboamination reaction, which can be used to construct the piperazine ring itself from acyclic precursors. nih.gov This strategy allows for the modular and stereoselective preparation of highly substituted piperazines from readily available amino acids. nih.govnih.gov The reactions often proceed under mild conditions, tolerate a wide range of functional groups, and provide products with a high degree of regio- and stereochemical control. nih.gov The choice of palladium catalyst and ligands is critical to the success of these reactions, influencing yield, selectivity, and reaction conditions.

Table 1: Examples of Palladium-Catalyzed Reactions in Piperazine Synthesis

| Reaction Type | Catalyst/Ligand System | Key Features | Reference |

|---|---|---|---|

| Aryl Amination | Pd(OAc)₂ / Ligand | Aerobic conditions, effective for aryl chlorides. | organic-chemistry.org |

| Alkene Carboamination | Pd-catalyst | Stereoselective formation of piperazine rings. | nih.gov |

| Decarboxylative Cyclization | Pd(0) / DPEphos | Modular synthesis from propargyl carbonates and diamines. | nih.gov |

Green Chemistry Principles in Synthetic Routes

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of piperazine analogues. researchgate.netresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key green strategies in piperazine synthesis include the use of environmentally benign solvents, development of catalyst-free reactions, and the application of energy-efficient techniques like microwave irradiation and photoredox catalysis. researchgate.netresearchgate.netmdpi.com

One eco-friendly approach involves using piperazine itself as the solvent in palladium-catalyzed amination reactions, which is both cost-effective and reduces solvent waste. organic-chemistry.orgacs.org Photoredox catalysis has also emerged as a sustainable method, often utilizing organic photocatalysts instead of costly and potentially toxic transition metals. mdpi.com These reactions can proceed under mild conditions and avoid the use of toxic reagents, such as those containing tin, by using amino-acid-derived radical precursors. mdpi.com The transition from traditional batch processing to continuous flow conditions for these reactions further enhances their sustainability and scalability. mdpi.com

Purification and Isolation Techniques in Chemical Synthesis

The isolation and purification of the target compound from the reaction mixture are critical steps to ensure high purity. For piperazine derivatives like this compound, a combination of chromatographic and crystallization methods is typically employed.

Chromatographic Separation Methods

Chromatography is an indispensable tool for the purification of piperazine compounds. Column chromatography using silica (B1680970) gel is a standard laboratory technique for separating the desired product from unreacted starting materials and byproducts. mdpi.com The choice of solvent system (mobile phase), such as a mixture of ethyl acetate and hexanes, is optimized to achieve effective separation. mdpi.com

For higher purity requirements and for analytical purposes, High-Performance Liquid Chromatography (HPLC) is often used. sielc.comresearchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water with an acid modifier like formic or phosphoric acid), is a common configuration for analyzing piperazine derivatives. sielc.com Furthermore, ion-exchange chromatography can be an effective method for purifying basic compounds like piperazines, where the molecule can be retained on a cation exchange resin and later eluted. osti.govresearchgate.net

Table 2: Common Chromatographic Methods for Piperazine Derivatives

| Method | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes | Preparative separation of reaction mixtures. | mdpi.com |

| Reverse-Phase HPLC | C18-bonded Silica | Acetonitrile / Water + Acid | High-purity isolation and quantitative analysis. | sielc.com |

| Ion-Exchange Chromatography | Cation Exchange Resin | Aqueous Buffers / Acidic or Basic Solutions | Purification from non-basic impurities. | osti.govresearchgate.net |

Crystallization and Recrystallization Protocols

Crystallization is a fundamental technique for purifying solid organic compounds. mt.com The process relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent. mt.com An impure solid is dissolved in a suitable hot solvent to form a saturated solution, which upon cooling allows the desired compound to crystallize out, leaving impurities behind in the mother liquor. mt.com

For basic compounds like this compound, a highly effective purification strategy involves converting the free base into a salt. google.comgoogle.com The formation of salts, such as hydrochlorides, citrates, or diacetates, often yields well-defined, stable crystalline solids that are easier to handle and purify by recrystallization. google.comprepchem.com The choice of solvent is critical; alcohols like methanol (B129727) or ethanol, or aqueous mixtures, are commonly used for recrystallizing piperazine salts. google.com For example, piperazine citrate (B86180) has been successfully recrystallized from 50% aqueous methanol to achieve high purity. google.com This method is particularly advantageous as it can selectively precipitate the desired piperazine salt from a mixture containing related impurities. google.com

Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons and carbons, as well as their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 1-(3-Chloro-4-methoxybenzyl)piperazine offers a precise map of the different proton environments within the molecule. The aromatic protons on the substituted benzyl (B1604629) ring typically appear as distinct signals in the downfield region of the spectrum, with their chemical shifts and coupling patterns dictated by the electronic effects of the chloro and methoxy (B1213986) substituents. The methylene (B1212753) protons of the piperazine (B1678402) ring and the benzylic methylene bridge exhibit characteristic signals in the upfield region. The integration of these signals provides a quantitative measure of the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.3 | m |

| Methoxy (-OCH₃) | ~3.9 | s |

| Benzylic (-CH₂-) | ~3.5 | s |

| Piperazine (-CH₂-) | 2.4 - 2.9 | m |

m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the chlorine atom and the carbon bearing the methoxy group showing characteristic shifts. The aliphatic carbons of the piperazine ring and the benzylic methylene group resonate at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | ~125 |

| Aromatic C-OCH₃ | ~155 |

| Aromatic C-H | 112 - 130 |

| Aromatic C (quaternary) | 130 - 140 |

| Methoxy (-OCH₃) | ~56 |

| Benzylic (-CH₂) | ~62 |

| Piperazine (-CH₂) | 45 - 55 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assemble the molecular structure, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and the piperazine moiety. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides crucial information about long-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting the benzyl group to the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental composition, C₁₂H₁₇ClN₂O, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is a powerful tool for probing the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation. The resulting fragment ions provide valuable insights into the molecule's connectivity. Characteristic fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a substituted benzyl cation and a piperazine-containing fragment. The analysis of these fragmentation patterns helps to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Although the specific IR spectrum for this compound is not publicly documented, the expected absorption bands can be predicted based on the analysis of its constituent parts: the substituted benzene (B151609) ring and the piperazine moiety.

Key functional groups and their expected vibrational frequencies include:

C-H Stretching (Aromatic): The C-H bonds on the benzene ring are expected to show stretching vibrations in the region of 3100-3000 cm⁻¹.

C-H Stretching (Aliphatic): The methylene (CH₂) groups of the piperazine ring and the benzyl group will exhibit symmetric and asymmetric stretching vibrations typically in the 2950-2800 cm⁻¹ range. For similar piperazine derivatives, these aliphatic C-H stretches are observed around 2831-2883 cm⁻¹. mdpi.com

C=C Stretching (Aromatic): The carbon-carbon double bonds within the benzene ring will produce characteristic absorption bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring are expected to appear in the 1250-1020 cm⁻¹ range.

C-O Stretching (Ether): The aryl-alkyl ether linkage (Ar-O-CH₃) is anticipated to show a strong, characteristic absorption band, typically between 1275-1200 cm⁻¹ for the asymmetric stretch and near 1075-1020 cm⁻¹ for the symmetric stretch.

C-Cl Stretching: The carbon-chlorine bond on the aromatic ring will have a stretching vibration in the fingerprint region, generally between 850-550 cm⁻¹.

The table below summarizes the anticipated IR absorption bands for this compound based on characteristic functional group frequencies.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (CH₂) | 2950-2800 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-N (Piperazine) | 1250-1020 | Stretching |

| C-O (Aryl-alkyl ether) | 1275-1200 (asymmetric) | Stretching |

| 1075-1020 (symmetric) | ||

| C-Cl (Aryl chloride) | 850-550 | Stretching |

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. As no specific crystallographic data for this compound has been reported, the following sections describe the expected molecular architecture based on the known crystal structures of closely related substituted benzylpiperazine and methoxyphenylpiperazine derivatives. doaj.orgnih.gov

The bond lengths and angles within this compound are expected to conform to standard values observed in similar organic molecules.

Benzene Ring: The C-C bond lengths within the aromatic ring are anticipated to be approximately 1.39 Å, with internal bond angles close to 120°. The presence of substituents may cause minor deviations from this ideal geometry.

Piperazine Ring: The C-C bond lengths within the piperazine ring are expected to be around 1.53 Å, and the C-N bond lengths approximately 1.47 Å. The bond angles within the ring (C-C-N and C-N-C) are predicted to be close to the tetrahedral angle of 109.5°, consistent with sp³ hybridization.

Substituents: The C-Cl bond length is expected to be around 1.74 Å. The C-O bond of the methoxy group should be approximately 1.37 Å for the C(aryl)-O bond and 1.42 Å for the O-C(methyl) bond. The C-C and C-N bonds of the benzyl group connecting to the piperazine ring will have typical single bond lengths.

The following table provides expected bond lengths and angles for key structural features.

| Bond/Angle | Expected Value |

| Bond Lengths (Å) | |

| C-C (Aromatic) | ~ 1.39 |

| C-C (Piperazine) | ~ 1.53 |

| C-N (Piperazine) | ~ 1.47 |

| C-Cl | ~ 1.74 |

| C(aryl)-O | ~ 1.37 |

| O-C(methyl) | ~ 1.42 |

| Bond Angles (°) | |

| C-C-C (Aromatic) | ~ 120 |

| C-N-C (Piperazine) | ~ 109.5 |

Piperazine Ring Conformation: Consistent with numerous studies on piperazine derivatives, the six-membered piperazine ring is expected to adopt a stable chair conformation . nih.gov This conformation minimizes steric strain and torsional strain. In this chair form, substituents on the nitrogen atoms can be either axial or equatorial. Computational studies on similar N-arylpiperazines suggest that the aryl substituent preferentially occupies an equatorial position to minimize steric hindrance. doaj.orgresearchgate.net

Torsion Angles: The orientation of the 3-chloro-4-methoxybenzyl group relative to the piperazine ring is described by torsion angles. The key torsion angles would be around the C(benzyl)-N(piperazine) bond. The specific values of these angles would determine the spatial relationship between the two ring systems.

In the solid state, molecules of this compound would pack together to form a crystal lattice. The nature of the supramolecular assembly is dictated by intermolecular interactions.

Hydrogen Bonding: While the tertiary amine of the piperazine ring is not a hydrogen bond donor, the secondary amine (N-H) is capable of acting as a hydrogen bond donor. It can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the methoxy oxygen or the nitrogen atoms of the piperazine ring. These N-H···O or N-H···N interactions are common in the crystal structures of similar piperazine compounds.

π-π Stacking: The presence of the aromatic ring allows for potential π-π stacking interactions between the phenyl rings of adjacent molecules, which would contribute to the stability of the crystal packing.

The combination of these intermolecular forces would lead to the formation of a well-defined three-dimensional network in the crystalline state.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating various molecular characteristics from first principles.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For a molecule like 1-(3-Chloro-4-methoxybenzyl)piperazine, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (geometry optimization) and to calculate its total electronic energy.

In practice, a functional, such as B3LYP or WB97XD, and a basis set, for instance, 6-311++G**, are chosen to approximate the exchange-correlation energy. The geometry is optimized by finding the coordinates on the potential energy surface where the net forces on all atoms are close to zero. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. From these calculations, key energetic properties such as the heat of formation and bond dissociation energies can be derived, providing insights into the molecule's stability and reactivity. For other piperazine (B1678402) derivatives, DFT has been successfully used to reproduce experimental geometric parameters with a low root-mean-square deviation (RMSD).

Table 1: Representative Energetic Parameters from DFT Calculations for a Piperazine Derivative

| Parameter | Representative Value | Unit |

| Total Energy | Varies based on functional/basis set | Hartrees |

| Dipole Moment | ~2-5 | Debye |

| Heat of Formation | Varies | kcal/mol |

Note: The values in this table are illustrative and based on typical ranges observed for similar piperazine derivatives. Specific values for this compound would require dedicated calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com These energies are direct outputs of DFT calculations. For substituted piperazine derivatives, the distribution of the HOMO and LUMO is often spread across the aromatic rings and the piperazine moiety, and the energy gap can be influenced by the nature and position of substituents. mdpi.com

Table 2: Representative Frontier Orbital Energies for a Piperazine Derivative

| Orbital | Representative Energy | Unit |

| HOMO | -5 to -7 | eV |

| LUMO | -1 to -2 | eV |

| HOMO-LUMO Gap | 4 to 5 | eV |

Note: These values are typical for related piperazine compounds and serve as an example. Precise values for this compound would need to be calculated.

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecule's structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. This can help in understanding the electronic transitions within the molecule.

For various formazan (B1609692) derivatives containing substituted phenyl rings, DFT calculations have shown good agreement between experimental and computed UV-Vis absorption wavelengths. nih.gov

Table 3: Representative Predicted Spectroscopic Data for a Substituted Benzylpiperazine Analog

| Spectroscopy | Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (aromatic protons) | 6.8 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (aromatic carbons) | 110 - 150 ppm |

| IR | C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ |

| IR | C-O stretch (methoxy) | 1200 - 1300 cm⁻¹ |

| UV-Vis | λ_max | 250 - 300 nm |

Note: This table presents expected ranges for a molecule with similar functional groups. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the identification of different stable and metastable conformations.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred orientations of the benzyl (B1604629) and piperazine rings relative to each other. These simulations are particularly useful for understanding how the molecule might interact with its environment, for example, in a solvent or at a biological target. The results of MD simulations can provide a statistical distribution of different conformers, which can then be further analyzed using quantum chemical methods. Molecular docking studies on other piperazine derivatives have been enriched with molecular dynamics simulations to understand crucial interactions. nih.gov

Investigation of Molecular Interactions and Biochemical Mechanisms

Characterization of Receptor Binding Affinity (In Vitro Biochemical Assays)

In vitro biochemical assays are fundamental in determining the affinity of a compound for specific biological targets. These assays, typically using radioligand binding techniques, quantify the strength of the interaction between a compound and a receptor, often expressed as an inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Serotonin (B10506) Receptor Subtype Affinity Profiling (e.g., 5-HT1A, 5-HT2C)

Despite a comprehensive search of scientific databases and literature, no specific data from in vitro biochemical assays characterizing the binding affinity of 1-(3-Chloro-4-methoxybenzyl)piperazine for serotonin receptor subtypes, including 5-HT1A and 5-HT2C, could be located.

Dopamine (B1211576) Receptor Subtype Affinity Profiling

Similarly, an extensive review of the available literature did not yield any specific data from in vitro biochemical assays detailing the binding affinity of this compound for any dopamine receptor subtypes.

Other Neurotransmitter Receptor Interactions

No information regarding the binding affinity or interaction of this compound with other neurotransmitter receptors, such as adrenergic, histaminergic, or muscarinic receptors, was found in the reviewed scientific literature.

Studies on Neurotransmitter Transporter Modulation

The modulation of neurotransmitter transporters is a key mechanism for many centrally acting compounds. Studies in this area typically investigate the ability of a compound to inhibit the reuptake of neurotransmitters or to induce their release.

Reuptake Inhibition Mechanisms for Serotonin, Dopamine, and Noradrenaline

A diligent search of scientific literature and databases revealed no studies that have investigated the potential for this compound to inhibit the reuptake of serotonin, dopamine, or noradrenaline. Consequently, no data on its IC50 or Ki values for the serotonin transporter (SERT), dopamine transporter (DAT), or noradrenaline transporter (NET) are available.

Neurotransmitter Release Induction Studies

There is currently no available research in the public domain that has examined the capacity of this compound to induce the release of neurotransmitters such as serotonin, dopamine, or noradrenaline.

Enzyme Interaction and Inhibition Kinetics (In Vitro)

Monoamine Oxidase (MAO) Inhibition Studies

No specific studies detailing the inhibitory activity of this compound against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) were found in the available literature. Research on structurally related but distinct piperazine (B1678402) derivatives has shown varying degrees of MAO inhibition. For example, certain pyridazinobenzylpiperidine derivatives have demonstrated potent and selective MAO-B inhibition. Similarly, some N-methyl-piperazine chalcones have been identified as reversible and competitive MAO-B inhibitors. However, these findings cannot be directly extrapolated to this compound.

Other Relevant Enzyme System Interactions

No data was found regarding the interaction of this compound with other enzyme systems. While related structures, such as certain 4-(3-chloro-4-methoxybenzyl)aminophthalazines, have been investigated for their potent inhibitory effects on phosphodiesterase 5 (PDE5), similar studies on this compound are not present in the reviewed literature.

Cellular Pathway Modulation in Model Systems (Non-Clinical)

Investigation of Intracellular Signaling Cascades

There is no available research on the effects of this compound on intracellular signaling cascades.

Effects on Cellular Viability and Proliferation in Research Cell Lines

No studies were identified that investigated the effects of this compound on the viability and proliferation of any research cell lines. The piperazine motif is a component of various biologically active compounds with a wide range of effects, including antitumor properties in some derivatives. However, specific data for the title compound is not available.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Aromatic Ring Substitution on Molecular Activity

The substituted benzyl (B1604629) group is a primary determinant of a molecule's affinity and selectivity for its target. The nature and position of substituents on this aromatic ring can dramatically alter electronic properties, steric profile, and binding interactions.

The presence and placement of halogen atoms on the benzyl ring are critical for molecular activity. Research on various piperazine-containing scaffolds has consistently shown that halogen substitution can significantly enhance biological effects.

The chlorine atom at the 3-position (meta) of the benzyl ring in the parent compound is part of a 3,4-disubstituted pattern. Studies on related benzylpiperazine derivatives targeting sigma (σ) receptors have shown that substitution on the benzyl ring can be detrimental to binding affinity; however, a key exception is substitution at the 4-position (para). Specifically, a 4-chloro substitution was found to marginally improve σ receptor binding, increasing affinity from a Kᵢ of 3 nM in the unsubstituted analog to 1 nM. nih.gov This highlights the favorability of para-halogen substitution.

Further studies reinforce the importance of the substituent's position. In one series of piperazine (B1678402) sulfonamides, compounds with an electron-withdrawing group like chlorine demonstrated improved activity over those with electron-donating groups. researchgate.net Notably, it was observed that meta-substitution was disfavored, suggesting that this position may create steric or electronic clashes within the receptor's binding pocket. researchgate.net Conversely, other research has found that a para-chloro substituted analog was the most potent among all evaluated compounds in its series, indicating that a para-substituted electron-withdrawing and lipophilic substituent often confers the highest potency. nih.gov In general, the introduction of a chlorine atom into a specific position on a biologically active molecule is a common empirical strategy to enhance its intrinsic activity. eurochlor.org

Table 1: Effect of Benzyl Ring Substitution on Sigma (σ) Receptor Affinity Data derived from a study on disubstituted 1,4-piperazines. nih.gov

| Benzyl Ring Substituent | Binding Affinity (Kᵢ) |

| Unsubstituted | 3 nM |

| 4-Chloro | 1 nM |

| 4-Methoxy | 0.6 nM |

The 4-methoxy group on the benzyl ring also plays a crucial role through its electronic and steric properties. The methoxy (B1213986) group is an electron-donating group by resonance and can also act as a hydrogen bond acceptor.

In the same study of benzylpiperazine derivatives targeting σ receptors, a 4-methoxy substitution was found to be even more beneficial than a 4-chloro one, improving the binding affinity from a Kᵢ of 3 nM (unsubstituted) to 0.6 nM. nih.gov This suggests that the electronic properties and potential for hydrogen bonding provided by the para-methoxy group are highly favorable for interaction with this particular receptor.

Modulations of the Benzyl Linker in Piperazine Derivatives

The benzyl group acts as a linker between the aromatic ring and the piperazine core. Modifications to this linker, such as altering its length or introducing stereocenters, can have significant structural and functional consequences.

The length of the chain connecting an arylpiperazine moiety to another part of a molecule is a well-established modulator of biological activity. Studies on various series of piperazine derivatives have shown that even minor changes to the linker length can lead to substantial differences in receptor affinity.

For instance, in a series of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives, the elongation of the intermediate alkyl chain was found to cause a decrease in affinity for the dopamine (B1211576) D₄ receptor. nih.gov Similarly, in another study, extending the linker length in a series of piperazine derivatives decreased their affinity for the histamine (B1213489) H₃ receptor. acs.org

A detailed investigation into benzylpiperazine derivatives targeting the σ₁ receptor provided a clear trend based on the length of the linker chain. The study revealed an optimal linker length, with affinity following the order: ethylene (B1197577) > vinylene ≈ propylene (B89431) > butylene » methylene (B1212753). This demonstrates that there is often an ideal spatial distance required for optimal interaction between the two ends of the molecule and their respective binding sites on the receptor.

Table 2: Impact of Linker Chain Length on σ₁ Receptor Affinity

| Linker Chain Length | σ₁ Receptor Affinity (Kᵢ) |

| Ethylene (2 carbons) | 8.8 nM |

| Propylene (3 carbons) | ~18 nM |

| Butylene (4 carbons) | 18.1 nM |

| Methylene (1 carbon) | 145 nM |

Chirality is a fundamental aspect of molecular biology, as biological targets such as receptors and enzymes are themselves chiral. The introduction of a stereocenter, for example by substitution on the methylene carbon of the benzyl linker, would result in two enantiomers (R and S forms) that could exhibit significantly different biological activities.

While specific studies on the stereochemistry of the benzyl linker of 1-(3-Chloro-4-methoxybenzyl)piperazine were not identified, research on related compounds clearly illustrates this principle. In one study, the enantiomers of a potent racemic piperazine derivative were separated and tested, revealing differential activity. The (-)-enantiomer displayed significantly higher affinity for both D₂ and D₃ dopamine receptors compared to its corresponding (+)-enantiomer. nih.gov This is a common finding in medicinal chemistry, where one enantiomer (the eutomer) is responsible for the desired activity, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects. Therefore, stereochemical considerations are a critical component of molecular design for piperazine derivatives.

Substitutions on the Piperazine Ring Nitrogen Atoms

The piperazine ring has two nitrogen atoms, N1 and N4. In the parent compound, N1 is attached to the benzyl group. The N4 nitrogen is often a key site for modification to modulate a compound's properties and explore further binding interactions.

The nature of the substituent on the N4 atom can have a profound impact on affinity and selectivity. SAR studies have shown that both basic nitrogen atoms in the piperazine ring can be essential for ensuring optimal receptor binding. researchgate.net In one series of compounds, replacing one of the piperazine nitrogens with a methine group or converting it into an amide function led to a significant drop in affinity, demonstrating the importance of the basicity and hydrogen-bonding capacity of both nitrogens. researchgate.net

Furthermore, the size and type of the group attached to the N4 nitrogen are critical. Removal of a cyclohexyl group from the N4 position, or its replacement with various aryl rings, resulted in a dramatic 1000-fold decrease in affinity for σ receptors in one study. researchgate.net In contrast, other studies have shown that the N4 position can successfully accommodate a wide variety of substituents, including large and complex heterocyclic rings, to achieve high affinity for other targets. nih.gov The influence of N4 substituents is also target-dependent; studies on purine (B94841) derivatives showed that modifications at the N4-position of an attached piperazine moiety had a significant influence on the compound's cytotoxicity. nih.gov This demonstrates that the N4 position is a versatile point for structural modification to fine-tune a molecule's biological activity profile.

Effects of Additional N-Substituents on Molecular Interactions

Structure-activity relationship studies on benzylpiperazine derivatives consistently demonstrate that modifications at the N4-position of the piperazine ring significantly impact biological activity. acs.org The introduction of additional substituents on the second nitrogen atom of the this compound core can modulate several key properties, including basicity, lipophilicity, and steric bulk, which collectively alter the molecule's interaction with its target protein.

The nature of the N-substituent can dictate the binding affinity and selectivity. For instance, adding small alkyl groups, aryl extensions, or hydrogen bond donors/acceptors can lead to new or enhanced interactions within a receptor's binding pocket. These modifications are crucial for optimizing the compound's pharmacological profile.

Below is a table illustrating the potential effects of various N-substituents on the molecular properties and hypothetical binding affinity of the this compound scaffold.

| N4-Substituent | Predicted Change in Lipophilicity (LogP) | Potential for New Molecular Interactions | Hypothetical Impact on Target Affinity |

| -H (unsubstituted) | Baseline | Baseline hydrogen bonding capability | Reference affinity |

| -CH₃ (Methyl) | Slight Increase | Increased steric bulk, potential hydrophobic interactions | May increase or decrease affinity depending on pocket size |

| -C(=O)CH₃ (Acetyl) | Decrease | Hydrogen bond acceptor (carbonyl oxygen), loss of basicity | Often decreases affinity for aminergic receptors due to loss of basicity |

| -CH₂CH₂OH (Hydroxyethyl) | Decrease | Hydrogen bond donor and acceptor (hydroxyl group) | May increase affinity if H-bonding is favorable in the binding site |

| -C₆H₅ (Phenyl) | Significant Increase | Potential for π-π stacking interactions with aromatic residues | Can significantly increase affinity through favorable aromatic interactions |

Exploration of Piperazine Ring Conformation Dynamics

The three-dimensional structure of a ligand is critical for its interaction with a biological target. The piperazine ring is not planar and typically adopts a stable, low-energy chair conformation. In this conformation, substituents at the nitrogen atoms can occupy either axial or equatorial positions.

For this compound, the bulky benzyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance. Any additional substituent on the second nitrogen would also favor the equatorial position. The interconversion between different conformers (e.g., chair-to-boat flip) is an energetic process, and the conformational rigidity or flexibility of the ring can influence how well the molecule fits into a binding site. The specific substitution on the benzyl ring can also influence the rotational freedom around the benzyl-piperazine bond, further defining the spatial arrangement of the pharmacophore. Computational modeling and spectroscopic techniques are often employed to study these dynamic conformational preferences, which are essential for understanding binding modes.

Rational Design of Novel Analogues based on SAR Data

Data derived from SAR studies are fundamental to the rational design of new and improved molecules. patsnap.com By understanding how specific structural modifications affect biological activity, medicinal chemists can make targeted changes to a lead compound, such as this compound, to enhance desired properties. nih.gov

Lead Compound Optimization Strategies for Enhanced Specificity

Lead optimization is an iterative process of refining a molecule's structure to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comdanaher.comyoutube.com Starting with the this compound scaffold, several strategies can be employed to enhance its specificity for a given biological target.

Modification of Benzyl Ring Substituents: The chloro and methoxy groups can be moved to different positions or replaced with other functional groups (e.g., fluoro, trifluoromethyl, hydroxyl) to probe steric and electronic requirements of the binding pocket. This can fine-tune the compound's affinity and selectivity.

Isosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties can lead to improved characteristics. For example, the piperazine ring could be replaced with a homopiperazine (B121016) or a constrained bicyclic diamine to alter its conformational properties and basicity.

Scaffold Hopping: This involves replacing the central piperazine core with a structurally different scaffold that maintains the crucial three-dimensional arrangement of the key interacting groups (the substituted benzyl group and the second nitrogen).

The table below outlines some lead optimization strategies applied to the parent scaffold.

| Optimization Strategy | Example Modification | Rationale |

| Functional Group Modification | Change 4-methoxy to 4-hydroxyl | Introduce a hydrogen bond donor, potentially increasing affinity and altering solubility. |

| Positional Isomerism | Move 3-chloro to 2-chloro position | Explore different steric and electronic interactions within the binding site to improve selectivity. nih.gov |

| Bioisosteric Replacement | Replace 3-chloro with 3-trifluoromethyl (-CF₃) | Increase lipophilicity and potentially enhance binding through altered electronic interactions. |

| Homologation | Insert a methylene (-CH₂-) bridge (benzyl to homobenzyl) | Alter the distance and flexibility between the aromatic ring and the piperazine core to optimize fit. |

De Novo Design Approaches for Next-Generation Research Molecules

Beyond optimizing existing leads, computational de novo design methods offer a powerful approach to creating entirely novel molecules. nih.gov This strategy uses the three-dimensional structure of a target protein's binding site as a template to design a complementary ligand from the ground up. mdpi.combiorxiv.org

In this approach, small molecular fragments are placed in favorable positions within the binding site and then computationally linked together to form a coherent molecule. The this compound structure can contribute to this process in two ways:

It can serve as a validation template to ensure the computational model accurately predicts the binding of known ligands.

Fragments of the molecule, such as the 3-chloro-4-methoxyphenyl moiety or the piperazine linker, can be used as starting building blocks in the design process.

These advanced computational techniques, combined with transfer learning and deep learning models, accelerate the discovery of next-generation research molecules with high predicted affinity and specificity, which are then synthesized and tested experimentally. mdpi.com

Chemical Reactivity and Derivatization

Oxidation Reactions of the Piperazine (B1678402) Moiety

The piperazine ring in N-substituted piperazines is susceptible to oxidation. Metabolic studies of similar compounds, such as N-benzylpiperazine (BZP), indicate that the piperazine moiety can be metabolically degraded. nih.govmdma.ch In a laboratory setting, oxidation can occur at the nitrogen atoms. The tertiary nitrogen atom (N1), attached to the benzyl (B1604629) group, and the secondary nitrogen atom (N4) can be oxidized to form N-oxides. The specific products depend on the oxidizing agent and reaction conditions.

Kinetic studies on the oxidation of piperazine and its N-alkyl derivatives by reagents like bromamine-T have shown that the reaction leads to the corresponding N-oxide. scirp.org The reaction typically follows second-order kinetics, being first-order in both the oxidant and the piperazine substrate. scirp.org It is proposed that the unprotonated form of the piperazine nitrogen attacks the oxidizing species.

Furthermore, more aggressive oxidation can lead to the cleavage of the piperazine ring. The metabolism of BZP, for instance, can involve N-dealkylation to produce N-benzylethylenediamine and subsequently benzylamine. researchgate.net This suggests that oxidative pathways can lead to the complete breakdown of the piperazine structure.

Table 1: Potential Oxidation Products of the Piperazine Moiety

| Reactant | Oxidizing Agent | Potential Product(s) | Reaction Type |

|---|---|---|---|

| 1-(3-Chloro-4-methoxybenzyl)piperazine | Mild Oxidant (e.g., H₂O₂) | This compound N-oxide | N-Oxidation |

Reduction Reactions of Substituted Functional Groups

The structure of this compound is generally stable to common reducing agents. The methoxy (B1213986) group, aryl chloride, and the tertiary and secondary amines of the piperazine ring are not readily reduced. However, derivatization of the molecule can introduce functional groups that are amenable to reduction. For example, if a nitro group were introduced onto the benzyl ring via electrophilic aromatic substitution (see Section 7.4), it could be readily reduced to an amino group using various methods.

Table 2: Example of Reduction on a Derivative

| Starting Material | Reagent(s) | Product |

|---|

This transformation from a nitro to an amino group would significantly alter the electronic and chemical properties of the molecule, providing a key intermediate for further functionalization, such as diazotization or acylation reactions.

Nucleophilic Substitution Reactions on the Chloro Group

The chloro group attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups in the ortho or para positions. libretexts.org In this compound, the absence of such activating groups means that forcing conditions, such as high temperatures, high pressures, or the use of specific catalysts, are required to achieve substitution.

The mechanism for such reactions typically involves an addition-elimination pathway, where the nucleophile attacks the carbon bearing the halogen, forming a temporary negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the chloride ion restores the aromaticity.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more versatile route to substitute the chloro group with amines, amides, or other nitrogen-based nucleophiles under milder, palladium-catalyzed conditions. Similarly, Suzuki or Stille couplings could be employed to replace the chlorine with new carbon-based substituents.

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzyl ring of this compound is activated towards electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the three substituents on the ring: the methoxy group, the chloro group, and the piperazinylmethyl group. masterorganicchemistry.com

Methoxy group (-OCH₃) at C4: A powerful activating group and is ortho, para-directing. Since the para position is occupied by the piperazinylmethyl group, it strongly directs electrophiles to the ortho positions (C3 and C5).

Chloro group (-Cl) at C3: A deactivating group but is also ortho, para-directing. byjus.com It directs incoming electrophiles to C2 and C5.

Piperazinylmethyl group (-CH₂-piperazine) at C1: This is a weakly activating, ortho, para-directing group. It directs towards C2 and C6.

Considering the combined influence, the methoxy group is the most powerful activating director. It strongly activates the C5 position. The chloro group also directs to C5. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the methoxy group and meta to the piperazinylmethyl group. Reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to yield the 5-substituted derivative as the major product. masterorganicchemistry.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3-Chloro-4-methoxy-5-nitrobenzyl)piperazine |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-3-chloro-4-methoxybenzyl)piperazine |

Formation of Salts and Co-crystals for Research Applications

The basic nature of the piperazine ring, containing two nitrogen atoms, makes this compound an ideal candidate for forming salts and co-crystals. These crystalline forms can significantly alter the physicochemical properties of the parent compound, such as solubility, stability, and dissolution rate, which is crucial for research and development. nih.govacs.org

Salt Formation: The piperazine nitrogens can be protonated by inorganic or organic acids to form crystalline salts. Hydrochloride salts are common due to the ease of preparation using hydrochloric acid. Depending on the stoichiometry, mono- or di-hydrochloride salts can be formed. Other acids like sulfuric, phosphoric, maleic, or fumaric acid can also be used to generate a variety of salts with different properties.

Co-crystal Formation: Co-crystals are multi-component crystalline solids where the components (an active pharmaceutical ingredient and a co-former) are held together by non-covalent interactions, primarily hydrogen bonding. nih.gov Unlike salts, there is no proton transfer between the components. Piperazine and its derivatives are excellent hydrogen bond acceptors and donors, making them suitable for forming co-crystals with various co-formers, such as carboxylic acids or phenols. mdpi.comacs.orgmdpi.com The formation of co-crystals can be achieved through methods like solution evaporation, solid-state grinding, or slurry conversion. nih.gov The selection of a suitable co-former allows for the fine-tuning of the compound's physical properties.

Table 4: Examples of Co-formers for Piperazine-Containing Compounds

| Co-former Class | Example Co-former | Potential Interaction | Modified Property |

|---|---|---|---|

| Carboxylic Acids | Ferulic Acid | Hydrogen bonding (N-H···O=C, O-H···N) | Solubility, Dissolution Rate nih.gov |

| Phenols | Resveratrol | Hydrogen bonding (O-H···N) | Solubility, Stability mdpi.comacs.org |

| Amides | Pyrazinamide | Hydrogen bonding (N-H···N, N-H···O=C) | Sustained Release nih.gov |

Advanced Analytical Methodologies in Compound Characterization

Development of Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating 1-(3-Chloro-4-methoxybenzyl)piperazine from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like substituted benzylpiperazines. The development of a robust HPLC method is critical for determining the purity and quantifying the amount of this compound in a sample.

A typical method involves reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity. For piperazine (B1678402) derivatives, C18 columns are commonly employed. unodc.org The mobile phase generally consists of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), mixed with an aqueous buffer. sielc.comsielc.com The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution for basic compounds like piperazines by ensuring consistent ionization. sielc.comsielc.com

Unlike the parent piperazine molecule, which lacks a strong UV chromophore, this compound contains a substituted benzene (B151609) ring that absorbs UV radiation, allowing for direct detection using a UV-Vis detector. jocpr.com The selection of an appropriate detection wavelength, corresponding to the absorbance maximum of the analyte, is crucial for achieving high sensitivity. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte. ikm.org.mynih.gov

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18, 4.6 x 250 mm, 5-10 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., Phosphoric Acid) | Elution of the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV-Vis at an appropriate wavelength (e.g., ~230 nm or ~280 nm) | Quantitative detection of the analyte. |

| Temperature | Ambient or controlled (e.g., 35°C) | Ensures reproducibility of retention times. |

This interactive table summarizes typical starting conditions for HPLC method development for piperazine derivatives based on common practices for related compounds. unodc.orgjocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While some piperazine derivatives can be analyzed directly, derivatization is sometimes employed to improve volatility and chromatographic performance. mdpi.com However, for qualitative analysis and impurity profiling, direct injection is common. mdma.ch

In GC-MS analysis, the sample is vaporized and separated on a capillary column, typically with a nonpolar or mid-polarity stationary phase like 5% phenyl-methylpolysiloxane. auburn.edursc.org After separation, the molecules enter a mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting fragmentation pattern is a molecular fingerprint that allows for unambiguous identification.

For benzylpiperazine derivatives, characteristic fragmentation includes cleavage of the benzyl (B1604629) group (producing a tropylium (B1234903) ion at m/z 91 for unsubstituted benzylpiperazine) and fragmentation of the piperazine ring. researchgate.net For this compound, key fragments would be expected corresponding to the 3-chloro-4-methoxybenzyl cation and various fragments from the piperazine ring itself (e.g., ions at m/z 56). nih.gov This detailed structural information makes GC-MS an essential tool for confirming the identity of the compound and detecting related impurities. oup.comnih.gov

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) with a 5% phenyl polysiloxane phase | Separation of volatile compounds. |

| Carrier Gas | Helium at ~1 mL/min | Transports the sample through the column. |

| Injector Temp. | 260-280°C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 60°C to 280°C at 10-15°C/min) | Separates compounds with different boiling points. |

| Ionization | Electron Ionization (EI) at 70 eV | Generates reproducible mass spectra. |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) | Identifies and quantifies compounds based on mass-to-charge ratio. |

This interactive table outlines typical GC-MS parameters for the analysis of piperazine derivatives. rsc.orgresearchgate.net

Spectroscopic Techniques for Quality Control and Research Samples

Spectroscopic methods provide rapid and non-destructive analysis, making them ideal for quality control and research applications. UV-Visible spectroscopy is used for concentration measurements, while chiroptical methods are relevant for stereochemical analysis of chiral analogues.

UV-Visible Spectroscopy for Concentration and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. The 3-chloro-4-methoxybenzyl moiety in this compound acts as a chromophore, responsible for its characteristic UV absorption. Substituted benzene rings typically exhibit absorption bands related to π→π* electronic transitions.

For similar structures like 4-methoxyphenol (B1676288) and 4-methoxybenzaldehyde, absorption maxima are observed around 220-230 nm and a second, broader band around 280 nm. nist.govsielc.com It is expected that this compound would display a similar UV profile. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship allows for the rapid and accurate determination of the compound's concentration in solution, which is useful for quality control checks and in support of other analytical methods.

| Parameter | Expected Observation | Application |

| λmax 1 | ~220-230 nm | Corresponds to a primary π→π* transition of the aromatic ring. |

| λmax 2 | ~280 nm | Corresponds to a secondary π→π* transition of the aromatic ring. |

| Molar Absorptivity (ε) | Compound-specific constant | Used in the Beer-Lambert Law (A = εbc) for quantitative analysis. |

This interactive table summarizes the expected UV-Visible spectroscopic properties for this compound based on analogous chemical structures. sielc.commdpi.com

Chiroptical Methods for Enantiomeric Purity (if chiral analogues are explored)

The compound this compound is achiral and therefore does not exhibit optical activity. However, if chiral analogues were synthesized, for instance by introducing a chiral center on the piperazine ring, chiroptical techniques would become essential for their characterization.

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light. mdpi.com These techniques are exquisitely sensitive to the three-dimensional structure of a molecule. For a chiral drug, the two enantiomers can have vastly different pharmacological effects. mdpi.com Therefore, chiroptical spectroscopy would be a powerful tool for:

Determining Absolute Configuration: By comparing experimental ECD or VCD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry (R or S configuration) of a chiral center can be determined. nih.govnih.gov

Assessing Enantiomeric Purity: The intensity of the chiroptical signal is proportional to the enantiomeric excess, making it a useful method for quality control of enantiomerically pure materials.

Thermal Analysis for Material Characterization (e.g., DSC, TGA for stability in research samples)

Thermal analysis techniques provide critical information about the physical and chemical properties of a material as a function of temperature. For research samples of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for assessing purity, polymorphism, and thermal stability. mdpi.comazom.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, a DSC thermogram will show a sharp endothermic peak at the compound's melting point. perkinelmer.com.ar The temperature of this peak is a key indicator of identity, while the sharpness of the peak is an indicator of purity; impurities typically cause a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. azom.com A TGA curve provides information about the thermal stability of the compound, identifying the temperature at which decomposition begins. researchgate.net For a pure, anhydrous, and non-solvated compound, the TGA curve should show no significant mass loss until the onset of thermal decomposition. perkinelmer.com.ar The presence of residual solvents or water would be indicated by mass loss at lower temperatures. Simultaneous TGA-DSC analysis can correlate thermal events (like melting) with mass loss events (like decomposition), providing a comprehensive thermal profile of the compound. azom.com

| Technique | Information Obtained | Application in Characterization |

| DSC | Melting point (Tₘ), heat of fusion (ΔHբ), glass transition (T₉), polymorphism | Purity assessment, identification, study of physical forms. |

| TGA | Thermal stability, decomposition temperature (Tₔ), presence of volatiles | Assessment of stability under thermal stress, quantification of solvent/water content. |

This interactive table outlines the applications of DSC and TGA in the characterization of a research compound like this compound.

Potential Research Applications and Future Directions

Utility as Biochemical Probes in Ligand-Receptor Studies

Substituted benzylpiperazine derivatives have been investigated as ligands for various receptors in the central nervous system. For instance, a study on new benzylpiperazinyl derivatives highlighted their potential as high-affinity ligands for the σ1 receptor, which is involved in modulating nociceptive signaling. acs.orgnih.gov The 4-methoxybenzylpiperazinyl moiety, in particular, was identified as a key component for potent and selective σ1 receptor binding. acs.orgnih.gov

Given its structural similarity, 1-(3-Chloro-4-methoxybenzyl)piperazine could serve as a valuable biochemical probe for exploring the structure-activity relationships of σ1 receptor ligands. By systematically modifying the substituents on the benzyl (B1604629) ring, researchers can elucidate the specific interactions that govern ligand binding and selectivity. Such studies are crucial for the rational design of novel therapeutic agents targeting this receptor for conditions like chronic pain. nih.gov

Table 1: Potential Ligand-Receptor Interactions of Substituted Benzylpiperazines

| Receptor Target | Potential Therapeutic Application | Reference Compound Moiety |

| Sigma-1 (σ1) Receptor | Chronic Pain, Neurological Disorders | 4-methoxybenzylpiperazine |

| Dopamine (B1211576) Receptors | Neuropsychiatric Disorders | N-phenylpiperazine benzamides |

| Serotonin (B10506) Receptors | Depression, Anxiety | 1-Aryl-piperazines |

Application as Synthetic Intermediates for Complex Molecule Synthesis

Piperazine (B1678402) derivatives are fundamental building blocks in organic synthesis, frequently employed in the construction of more complex molecules with therapeutic potential. The presence of two nitrogen atoms in the piperazine ring allows for sequential functionalization, making it a versatile scaffold in medicinal chemistry. tandfonline.comnih.gov

This compound can serve as a key intermediate in the synthesis of a variety of more elaborate compounds. The secondary amine in the piperazine ring provides a reactive site for the introduction of additional pharmacophoric groups through reactions such as acylation, alkylation, or arylation. For example, a related compound, 1-(3-chlorophenyl)piperazine (B195711), is a known metabolite of the antidepressant drug trazodone (B27368) and is used as a starting material in the synthesis of other pharmaceutical agents. google.comnih.gov Similarly, 1-(3-methoxyphenyl)piperazine (B98948) is utilized as an intermediate in pharmaceutical synthesis. chemicalbook.com The chloro and methoxy (B1213986) substituents on the benzyl ring of this compound offer further opportunities for chemical modification, potentially influencing the biological activity of the final products.

Development of New Analytical Standards for Research Purposes

The development of new psychoactive substances (NPS), including a wide array of piperazine derivatives, presents a significant challenge for forensic and clinical laboratories. auburn.edu Accurate identification and quantification of these compounds are essential for law enforcement and public health. This necessitates the availability of well-characterized analytical reference standards.

This compound, once synthesized and purified, can serve as a certified reference material (CRM). CRMs are crucial for the validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), used for the detection of piperazine-based designer drugs in seized materials and biological samples. mdpi.comresearchgate.net The synthesis and analytical profiling of a structurally similar compound, 1-(3-chlorophenyl)-4-[(N-methoxybenzyl)piperazine], has been reported, underscoring the importance of creating a library of such standards for comprehensive forensic analysis. auburn.edu

Exploration in Materials Science for Advanced Chemical Systems

The unique properties of the piperazine ring have led to its incorporation into various materials, including polymers. Piperazine-based polymers have been explored for a range of applications, from stimuli-responsive materials to antimicrobial surfaces. rsc.org The presence of the two nitrogen atoms allows piperazine to be used as a monomer or a cross-linking agent in polymerization reactions. slideshare.net

While direct applications of this compound in materials science are not yet documented, its structure suggests potential utility. The benzyl group could influence the physical properties of polymers, such as their thermal stability and solubility. Furthermore, the piperazine moiety can be functionalized to create polymers with specific functionalities. For instance, piperazine-functionalized mesoporous silica (B1680970) has been investigated as a nanocarrier for drug delivery. nih.gov The specific substituents on the benzyl ring of this compound could be leveraged to tune the properties of such advanced materials.

Emerging Research Areas and Unexplored Molecular Targets

The piperazine scaffold is considered a "privileged structure" in drug discovery due to its presence in a wide array of biologically active compounds. thieme-connect.comcornell.edu Research into piperazine derivatives continues to uncover novel therapeutic applications. researchgate.net

For this compound, several emerging research areas and unexplored molecular targets could be of interest. Given the prevalence of piperazine derivatives in compounds targeting the central nervous system, this molecule could be screened for activity against a panel of CNS receptors beyond the sigma receptors. researchgate.net Additionally, the antimicrobial and anticancer properties of various piperazine derivatives suggest that this compound could be evaluated for these activities. researchgate.net The specific substitution pattern on the benzyl ring may confer unique biological activities that have yet to be discovered.

Challenges and Opportunities in Piperazine Derivative Research

The field of piperazine derivative research is not without its challenges. One of the primary hurdles is the selective functionalization of the piperazine ring, particularly at the carbon atoms. nih.govnih.govmdpi.com While N-substitution is relatively straightforward, achieving regioselective C-H functionalization to introduce further diversity remains a significant synthetic challenge. nih.govnih.govbeilstein-journals.orgsemanticscholar.org Overcoming this challenge would open up new avenues for creating novel piperazine-based compounds with unique three-dimensional structures and potentially enhanced biological activities.

Despite these challenges, the opportunities in piperazine derivative research are vast. The versatility of the piperazine scaffold continues to make it an attractive starting point for the development of new drugs and materials. tandfonline.comthieme-connect.com The continued exploration of the chemical space around the piperazine core, including the synthesis and evaluation of novel derivatives like this compound, is likely to yield new scientific insights and potentially lead to the development of innovative technologies and therapeutics. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-Chloro-4-methoxybenzyl)piperazine to improve yield and purity?

- Methodology :

- Use a two-phase solvent system (e.g., DCM/H₂O) with catalysts like CuSO₄·5H₂O and sodium ascorbate to facilitate click chemistry reactions, as demonstrated in analogous triazole-linked piperazine derivatives .

- Employ column chromatography (silica gel, ethyl acetate:hexane gradients) for purification .

- Monitor reaction progress via TLC with hexane:ethyl acetate (1:2) to minimize byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodology :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy and chloro groups) and confirm piperazine ring formation .

- IR Spectroscopy : Detect carbonyl stretches (if acylated) and aromatic C-Cl bonds .

- Elemental Analysis : Validate molecular formula and purity .

Q. How should researchers design initial biological screening assays for this compound?

- Methodology :

- Prioritize cancer cell lines (e.g., hepatic HUH7, breast MCF7) based on structural analogs showing cytotoxicity .

- Use MTT assays for viability screening at 24–72 hours to assess time-dependent effects .

- Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) to validate results .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cell lines be resolved for this compound derivatives?

- Methodology :

- Perform dose-response curves (IC₅₀ calculations) to quantify potency variations .

- Analyze cellular uptake mechanisms (e.g., efflux pumps like P-gp) using inhibitors (verapamil) to rule out resistance .

- Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .

Q. What computational strategies are effective in elucidating the structure-activity relationship (SAR) of this compound?

- Methodology :

- Conduct molecular docking (AutoDock Vina) to predict binding modes with targets like dopamine D3 receptors or tyrosine kinases .

- Compare substituent effects (e.g., chloro vs. methoxy) using QSAR models to prioritize derivatives for synthesis .

- Validate docking results with free-energy perturbation (FEP) simulations to refine affinity predictions .

Q. How does the chloro-methoxy substitution pattern influence metabolic stability and off-target interactions?

- Methodology :

- Perform microsomal stability assays (human liver microsomes) to assess CYP450-mediated degradation .

- Screen for off-target activity via radioligand binding assays (e.g., serotonin 5-HT₂C or histamine H1 receptors) .

- Use LC-MS/MS to identify major metabolites and potential toxicophores .

Q. What strategies mitigate neurotoxic risks in piperazine-based compounds during preclinical development?

- Methodology :

- Cross-screen against neurotoxicity panels (e.g., glutamate receptor binding) to identify structural red flags .

- Modify the benzyl group (e.g., fluorination) to reduce blood-brain barrier permeability, as seen in 1-(4-fluorobenzyl)piperazine derivatives .

- Conduct in vivo behavioral assays (rodent models) to assess locomotor and cognitive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |